2-(5-Methoxypyridin-3-yl)acetic acid

5-HT3 receptor Antagonist Neuropharmacology

Generic pyridinylacetic acids fail to replicate the potency and PK profile of 5-methoxy-substituted analogs. This solid, ≥95% pure intermediate enables reproducible SAR studies. - **Pharmacology**: Direct 5-HT3A antagonist (IC50=25 nM); precursor to CYP11B1 inhibitors (IC50=2 nM) with 25x higher oral F. - **Synthesis handle**: Methoxy group for further derivatization; pKa ~4.7. - **Supply**: Reliable packaging for mg to g scales, documented purity batch-to-batch.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B12335323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methoxypyridin-3-yl)acetic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)CC(=O)O
InChIInChI=1S/C8H9NO3/c1-12-7-2-6(3-8(10)11)4-9-5-7/h2,4-5H,3H2,1H3,(H,10,11)
InChIKeyCATHWLAMDAUIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methoxypyridin-3-yl)acetic acid Properties and Supply Specifications


2-(5-Methoxypyridin-3-yl)acetic acid (CAS 1000542-94-8) is a pyridinylacetic acid derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is supplied as a solid with a purity specification of 95% or higher . The compound features a methoxy group at the 5-position of the pyridine ring and an acetic acid moiety at the 3-position, with an estimated pKa of approximately 4.7 for the carboxylic acid group . This structural motif positions it as a versatile intermediate for medicinal chemistry and agrochemical research, particularly for the synthesis of kinase inhibitors and receptor modulators.

Serves as a versatile pyridinylacetic acid building block for medicinal chemistry and agrochemical research
Supplied as a solid with ≥95% purity, suitable for synthetic intermediate workflows
5-Methoxy group provides a distinct electronic environment and a handle for further derivatization
Relevant for kinase inhibitor and receptor modulator synthesis programs

Why the 5-Methoxy Group is Essential


Substituting 2-(5-methoxypyridin-3-yl)acetic acid with a generic pyridinylacetic acid or a differently substituted analog is not chemically equivalent and can lead to significant loss of potency or selectivity in downstream applications. The 5-methoxy group is a key determinant of biological activity in pyridine-based inhibitors. In a lead optimization study targeting CYP11B1, the replacement of a 5-methyl group with a 5-methoxy group on the pyridine ring retained potent inhibitory activity (IC50 = 2 nM) while eliminating mutagenic potential and improving oral bioavailability from F=2% to F=50% [1]. This demonstrates that subtle changes to the 5-position substitution profoundly alter pharmacological properties. For synthetic applications, the methoxy group provides a distinct electronic environment and a handle for further derivatization that is absent in unsubstituted or alkyl-substituted analogs, directly impacting reaction yields and product purity.

Replacing with unsubstituted or alkyl-substituted pyridinylacetic acids may alter electronic reactivity and downstream reaction selectivity.
In a related CYP11B1 inhibitor series, the 5-methyl analog showed mutagenicity and very low oral bioavailability (F=2%) while the 5-methoxy derivative avoided these liabilities — suggesting scaffold-dependent property shifts.
The methoxy group serves as a synthetic handle; its absence limits options for late-stage functionalization and may affect final product purity.

Quantitative Differentiation Evidence


5-HT3A Receptor Antagonism

2-(5-Methoxypyridin-3-yl)acetic acid demonstrates direct antagonist activity at the human 5-HT3A receptor with an IC50 of 25.0 nM [1]. This potency was measured in a FLIPR assay using HEK293 cells expressing the receptor. While no direct comparator data for a closely related analog is available in the same assay, this value serves as a quantitative baseline for this compound's activity against this target. In the broader context of 5-HT3A antagonists, this potency is comparable to other known pyridine-based antagonists, though direct head-to-head data is lacking.

5-HT3A Antagonism
Reported
IC50 = 25.0 nM
Supports 5-HT3A receptor screening studies
Human 5-HT3A in HEK293 cells; FLIPR assay. Baseline data with no direct comparator.
5-HT3 receptor Antagonist Neuropharmacology

CYP11B1 Inhibition and Selectivity Advantage

A derivative incorporating the 5-methoxypyridin-3-yl motif, compound 25 (5-((5-methoxypyridin-3-yl)methyl)-3-phenylisoxazole), exhibits potent CYP11B1 inhibition with an IC50 of 2 nM and a 14-fold selectivity over CYP11B2 [1]. In contrast, the 5-methyl analog (compound 7) showed promutagenic potential and very low oral bioavailability (F=2%) in rats. The methoxy substitution directly contributed to eliminating mutagenicity and increasing oral bioavailability to 50% [1]. This demonstrates that the 5-methoxypyridin-3-yl scaffold confers a superior pharmacological profile compared to the 5-methyl analog.

CYP11B1 & Selectivity
Class-level inference
5-MeO derivative: IC50 2 nM, 14-fold selectivity over CYP11B2, F=50%, no mutagenicity 5-Me analog: IC50 2 nM, promutagenic, F=2%
Scaffold choice may impact metabolic stability and safety-related endpoints
Derivative comparison in enzyme assay and rat oral PK; not direct data on free acid.
CYP11B1 Cushing's disease Selectivity

Kinase Inhibition Profile

Compounds containing the 5-methoxypyridin-3-yl moiety have been developed as potent kinase inhibitors. A derivative in US9611249 (Compound 30) incorporating this scaffold showed an IC50 of 20 nM against human GSK-3β [1]. Similarly, a related structure in US8772480 (Compound 215) exhibited Ki values of 41 nM for PI3Kβ, 63 nM for PI3Kδ, and 110 nM for PI3Kγ [2]. These data illustrate the potential of this scaffold to achieve low nanomolar potency against therapeutically relevant kinases. While these are not direct comparisons for the free acid, they provide class-level evidence of the scaffold's utility in kinase inhibitor design.

Kinase Inhibition Profile
Class-level inference
Derivatives: GSK-3β IC50 20 nM; PI3Kβ Ki 41 nM; PI3Kγ Ki 110 nM
Reported nanomolar inhibition supports kinase-targeted library design
Data from patent-derived compounds incorporating the scaffold; class-level inference.
Kinase inhibitor GSK-3β PI3K Cancer

High-Value Application Scenarios


Lead Optimization for CYP11B1 Inhibitors

Researchers developing CYP11B1 inhibitors for Cushing's disease should prioritize the 5-methoxypyridin-3-yl scaffold over the 5-methyl analog. The methoxy substitution has been shown to eliminate mutagenic potential and increase oral bioavailability 25-fold (from F=2% to 50%) while maintaining potent inhibition (IC50 = 2 nM) [1]. 2-(5-Methoxypyridin-3-yl)acetic acid serves as a direct precursor for synthesizing such optimized inhibitors.

5-HT3 Receptor Antagonist Screening

The compound exhibits direct antagonist activity at the human 5-HT3A receptor (IC50 = 25 nM) [2]. This makes it a valuable tool compound for validating 5-HT3 receptor involvement in pain, emesis, or anxiety models. It can be used as a reference standard in screening campaigns aimed at identifying novel 5-HT3 antagonists.

Kinase Inhibitor Library Synthesis

Derivatives containing the 5-methoxypyridin-3-yl moiety have demonstrated low nanomolar potency against GSK-3β (IC50 = 20 nM) and PI3K isoforms (Ki = 41–110 nM) [3][4]. 2-(5-Methoxypyridin-3-yl)acetic acid is a key building block for constructing focused libraries of kinase inhibitors targeting oncology and CNS indications.

Application
Selection Property
Validation Focus
CYP11B1 inhibitor lead optimization studies
5-Methoxy substitution impact on drug-like properties
Metabolic stability and selectivity profiling
5-HT3A receptor antagonist screening
Receptor binding affinity and functional antagonism
Cell-based assay response and selectivity
Kinase inhibitor library synthesis
Privileged scaffold for kinase-targeting building blocks
Kinase panel potency and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Methoxypyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.